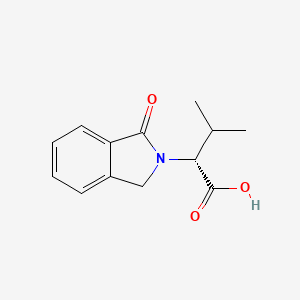
3-Phenyl-4-(phenylmethoxycarbonylamino)-1,2-thiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-4-(phenylmethoxycarbonylamino)-1,2-thiazole-5-carboxylic acid is an organic compound that belongs to the class of thiazole carboxylic acids. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 3-Phenyl-4-(phenylmethoxycarbonylamino)-1,2-thiazole-5-carboxylic acid is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting specific enzymes and receptors in the body. For example, the compound has been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are diverse. The compound has been reported to exhibit antioxidant, anti-inflammatory, and antidiabetic activities. It has also been shown to inhibit the growth of cancer cells and certain strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Phenyl-4-(phenylmethoxycarbonylamino)-1,2-thiazole-5-carboxylic acid in lab experiments include its ease of synthesis, good yield, and diverse pharmacological activities. However, the limitations of using this compound include its limited solubility in water and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 3-Phenyl-4-(phenylmethoxycarbonylamino)-1,2-thiazole-5-carboxylic acid. These include:
1. Further studies to understand the mechanism of action of the compound.
2. Exploration of the compound's potential applications in the treatment of other diseases.
3. Development of more efficient synthesis methods to improve the yield and purity of the compound.
4. Investigation of the compound's pharmacokinetics and toxicity in animal models.
5. Development of analogs of the compound with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in the field of medicinal chemistry. The compound has diverse pharmacological activities and has shown promising results in the treatment of Alzheimer's disease, diabetes, and cancer. However, further studies are needed to fully understand its mechanism of action and to explore its potential applications in the treatment of other diseases.
Synthesemethoden
The synthesis of 3-Phenyl-4-(phenylmethoxycarbonylamino)-1,2-thiazole-5-carboxylic acid involves the reaction of 2-aminothiophenol with ethyl chloroformate and phenyl isocyanate in the presence of a base. The reaction yields the desired product with a good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-4-(phenylmethoxycarbonylamino)-1,2-thiazole-5-carboxylic acid has potential applications in the field of medicinal chemistry. It has been reported to exhibit anticancer, antimicrobial, and anti-inflammatory activities. The compound has also shown promising results in the treatment of Alzheimer's disease and diabetes.
Eigenschaften
IUPAC Name |
3-phenyl-4-(phenylmethoxycarbonylamino)-1,2-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c21-17(22)16-15(14(20-25-16)13-9-5-2-6-10-13)19-18(23)24-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUMONVCODAPOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(SN=C2C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-4-(Dimethylamino)-N-[(2-prop-1-en-2-yloxolan-3-yl)methyl]but-2-enamide](/img/structure/B2874919.png)

![5-bromo-N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpyrimidin-2-amine](/img/structure/B2874921.png)
![3-(9H-Fluoren-9-ylmethoxycarbonylamino)tricyclo[2.2.1.02,6]heptane-1-carboxylic acid](/img/structure/B2874922.png)


![6-[(4-Prop-2-ynyl-1,4-diazepan-1-yl)sulfonyl]thieno[3,2-b]pyridine](/img/structure/B2874930.png)
![1,7-dimethyl-9-(2-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2874931.png)
![3-{2-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2874933.png)





